molecular formula C9H9ClMg B14291634 Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) CAS No. 114627-07-5

Magnesium chloride (2-ethenylphenyl)methanide (1/1/1)

Cat. No.: B14291634
CAS No.: 114627-07-5
M. Wt: 176.92 g/mol
InChI Key: CFSNQDMPTKMOIX-UHFFFAOYSA-M
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Description

Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 2-ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium chloride (2-ethenylphenyl)methanide typically involves the reaction of magnesium with 2-ethenylphenyl halides under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to stabilize the intermediate products. The general reaction can be represented as follows:

Mg+2-ethenylphenyl halideMagnesium chloride (2-ethenylphenyl)methanide\text{Mg} + \text{2-ethenylphenyl halide} \rightarrow \text{Magnesium chloride (2-ethenylphenyl)methanide} Mg+2-ethenylphenyl halide→Magnesium chloride (2-ethenylphenyl)methanide

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, where magnesium metal reacts with 2-ethenylphenyl halides in the presence of THF. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (2-ethenylphenyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The 2-ethenylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of magnesium oxide and substituted phenyl compounds.

    Reduction: Formation of hydrocarbons and magnesium halides.

    Substitution: Formation of halogenated phenyl compounds and magnesium halides.

Scientific Research Applications

Magnesium chloride (2-ethenylphenyl)methanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium chloride (2-ethenylphenyl)methanide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The 2-ethenylphenyl group can undergo electrophilic aromatic substitution, while the magnesium center can coordinate with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium chloride (2-methoxyphenyl)methanide
  • Magnesium chloride (2-methylphenyl)methanide
  • Magnesium chloride (2-vinylphenyl)methanide

Uniqueness

Magnesium chloride (2-ethenylphenyl)methanide is unique due to the presence of the 2-ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis.

Properties

CAS No.

114627-07-5

Molecular Formula

C9H9ClMg

Molecular Weight

176.92 g/mol

InChI

InChI=1S/C9H9.ClH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

CFSNQDMPTKMOIX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=C1C=C.[Mg+2].[Cl-]

Origin of Product

United States

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